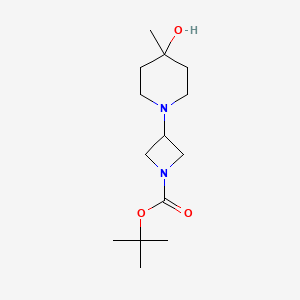

tert-Butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate

Descripción general

Descripción

Tert-butyl 3-(4-hydroxy-4-methyl-1-piperidyl)azetidine-1-carboxylate (TBMPA) is an organic compound with a wide range of applications in scientific research. It is a cyclic amide that is a derivative of piperidine and is used as an intermediate in a number of synthetic processes. It has been used in the synthesis of various pharmaceuticals, agrochemicals, and other molecules. TBMPA is also used as an inhibitor of enzymes and as a ligand in binding studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Modification

Synthesis of Azetidine Analogues : Azetidine-2-carboxylic acid (Aze) analogs, including modifications at the 3-position with various heteroatomic side chains, have been synthesized. These modifications include creating amino acid-Aze chimeras, which are valuable for studying peptide activity's conformational influence (Sajjadi & Lubell, 2008).

Development of Bifunctional Compounds : Synthesis routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been explored. These routes enable further selective derivations, offering access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

Structural Modification of tert-Butyl Esters : Research includes the modification of tert-butyl esters like tert-butyl 7α-chloro-and 7-β-chloro-7α-isopropoxy-3-methyl-1,1-dioxoceph-3-em-4-carboxylates, leading to compounds with potential applications in various fields, including medicinal chemistry (Vorona et al., 2007).

Novel Scaffold Development and Chemical Reactions

Creation of New Scaffolds for Substituted Piperidines : tert-Butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate has been synthesized as a new scaffold for preparing substituted piperidines, demonstrating the versatility of tert-butyl derivatives in medicinal chemistry (Harmsen et al., 2011).

Intramolecular Diels-Alder Reactions : The preparation and Diels-Alder reaction of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate highlights the use of tert-butyl derivatives in complex organic syntheses (Padwa et al., 2003).

Biological and Medicinal Applications

Development of Antimicrobial Agents : Research into substituted phenyl azetidines, including those with tert-butyl groups, has been conducted to explore their potential as antimicrobial agents (Doraswamy & Ramana, 2013).

Intermediate in Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate in small molecule anticancer drugs, showcases the role of tert-butyl derivatives in developing new therapeutic agents (Zhang et al., 2018).

Cytotoxic Activity in Derivatives : The synthesis and evaluation of derivatives of the tert-butyl ester of 7Z-acetylmethylene-3-methyl-3-cephem-4-carboxylic acid for cytotoxic activity further demonstrate the medicinal significance of tert-butyl compounds (Potoročina et al., 2009).

Safety and Hazards

The similar compound “tert-Butyl 4-hydroxy-4-methylpiperidine-1-carboxylate” has been classified with the hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements P261, P305, P338, P351 suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propiedades

IUPAC Name |

tert-butyl 3-(4-hydroxy-4-methylpiperidin-1-yl)azetidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11(10-16)15-7-5-14(4,18)6-8-15/h11,18H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCIZISJGQOEGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C2CN(C2)C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1322224.png)

![2-Piperazin-1-yl[1,3]oxazolo[5,4-b]pyridine](/img/structure/B1322240.png)

![Ethyl 4-((2-hydroxypropyl)amino)-6-methylfuro[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322244.png)